molecular formula C17H13Cl2N3O B12590819 N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea CAS No. 648420-81-9

N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea

Cat. No.: B12590819
CAS No.: 648420-81-9
M. Wt: 346.2 g/mol
InChI Key: OKIMOQGGDBIYEU-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea is a synthetic organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea typically involves the reaction of 3,4-dichlorobenzylamine with quinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-quinolin-3-ylthiourea
  • N-(3,4-Dichlorophenyl)-N’-quinolin-3-ylcarbamate
  • N-(3,4-Dichlorophenyl)-N’-quinolin-3-ylamide

Uniqueness

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

648420-81-9

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylurea

InChI

InChI=1S/C17H13Cl2N3O/c18-14-6-5-11(7-15(14)19)9-21-17(23)22-13-8-12-3-1-2-4-16(12)20-10-13/h1-8,10H,9H2,(H2,21,22,23)

InChI Key

OKIMOQGGDBIYEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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